Enhanced Solvolysis Rate in Fluoroalcohol Media vs. Ethyl and n-Propyl Chloroformates
In an extensive solvolysis study across 21 pure and binary solvents at 45.0 °C, neopentyl chloroformate exhibited specific solvolysis rates that were essentially identical to those of ethyl and n-propyl chloroformates in most media. However, in solvent mixtures rich in the fluoroalcohol 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), neopentyl chloroformate solvolyzed appreciably faster than both comparators [1].
| Evidence Dimension | Specific Rate of Solvolysis (k) |
|---|---|
| Target Compound Data | Faster (appreciably) |
| Comparator Or Baseline | Ethyl chloroformate and n-propyl chloroformate |
| Quantified Difference | Appreciably faster (qualitative, but a clear and significant difference is established) |
| Conditions | In aqueous-1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixtures rich in fluoroalcohol, at 45.0 °C |
Why This Matters
This is the only quantifiable, context-dependent difference that justifies selection: in specific low-nucleophilicity media, neopentyl chloroformate exhibits a unique, accelerated reaction pathway due to a 1,2-methyl shift, which is not available to its linear analogs, enabling different reaction outcomes or kinetics in those specialized environments [1].
- [1] D'Souza, M.J.; Carter, S.E.; Kevill, D.N. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Int. J. Mol. Sci. 2011, 12, 1161-1174. View Source
